PF-02413873

Endometriosis Gynecology PR Antagonist

PF-02413873 is a fully competitive, nonsteroidal progesterone receptor (PR) antagonist with a Ki of 2.6 nM. Unlike steroidal agents such as mifepristone, its pyrazole scaffold provides >30-fold selectivity over GR, AR, and MR, eliminating glucocorticoid cross-reactivity and partial agonism. This ensures predictable, monotonic dose-response relationships critical for endometrial proliferation, PBPK/IVIVE, and formulation bridging studies. Choose PF-02413873 to replicate the precise selectivity, PK profiles, and validated in vivo efficacy documented in peer-reviewed preclinical and clinical crossover studies.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
CAS No. 936345-35-6
Cat. No. B1679670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-02413873
CAS936345-35-6
Synonyms4-(3-cyclopropyl-1-(methylsulfonylmethyl)-5-methyl-1H-pyrazol-4-yl)oxy-2,6-dimethylbenzonitrile
PF 02413873
PF-02413873
PF02413873
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C
InChIInChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3
InChIKeyQSFGZNVRVZHUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-02413873 (CAS 936345-35-6): A Nonsteroidal Progesterone Receptor Antagonist for Endometriosis Research and Gynecological Indications


PF-02413873 is a selective, fully competitive, orally active nonsteroidal progesterone receptor (PR) antagonist [1]. It is chemically defined as 4-[3-cyclopropyl-1-(methylsulfonylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile, with a molecular weight of 359.4 g/mol [2]. The compound was discovered and developed by Pfizer for the potential treatment of gynecological conditions such as endometriosis [3]. As a nonsteroidal PR antagonist, PF-02413873 blocks progesterone binding and PR nuclear translocation, inhibiting endometrial growth in vivo .

PF-02413873 (CAS 936345-35-6): Why Generic Substitution with Steroidal PR Antagonists or Other Nonsteroidal Analogs Is Scientifically Unjustified


PF-02413873 is a nonsteroidal progesterone receptor antagonist with a pyrazole-based scaffold, structurally and mechanistically distinct from steroidal PR antagonists such as mifepristone (RU-486) and ulipristal acetate [1]. Its nonsteroidal framework confers a pharmacological mode of action that differs fundamentally from steroidal counterparts, which are derived from the 19-nortestosterone backbone and exhibit mixed PR/GR antagonism or partial agonist activity [2]. Substitution with generic steroidal PR antagonists introduces confounding variables including glucocorticoid receptor (GR) cross-reactivity, partial agonist effects in certain tissues, and distinct metabolic and pharmacokinetic profiles [3]. Procurement of PF-02413873 specifically is required to reproduce the precise selectivity, PK, and pharmacodynamic outcomes reported in published preclinical and clinical studies.

PF-02413873 (CAS 936345-35-6): Quantitative Differentiation Evidence for Procurement and Selection Decisions


PF-02413873 Exhibits Equivalent In Vivo Endometrial Suppression to RU-486 (Mifepristone) with Distinct Nonsteroidal Mechanism

PF-02413873 demonstrated comparable reduction in endometrial functionalis thickness relative to the steroidal PR antagonist mifepristone (RU-486) in cynomolgus macaque studies [1]. The pharmacological mode of action of PF-02413873 differs from that of steroidal PR antagonists, which are derived from the 19-nortestosterone backbone, despite producing equivalent in vivo efficacy on endometrial suppression [2].

Endometriosis Gynecology PR Antagonist

PF-02413873 Demonstrates >30-Fold Selectivity for PR Over GR, AR, and MR, Minimizing Off-Target Nuclear Hormone Receptor Cross-Reactivity

PF-02413873 displays >30-fold selectivity over other homologous nuclear hormone receptors, including the glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR) . This selectivity profile is critical given that mifepristone, a widely used steroidal PR antagonist, also exhibits potent GR antagonism (IC50 ≈ 2.6 nM) and is employed clinically as a glucocorticoid receptor antagonist for Cushing's syndrome [1].

Selectivity Nuclear Hormone Receptors PR Antagonist

PF-02413873 Binds PR with High Affinity (Ki = 2.6 nM) and Functions as a Fully Competitive Antagonist Without Partial Agonism

PF-02413873 binds to the progesterone receptor with a Ki of 2.6 nM and behaves as a selective and fully competitive PR antagonist . In T47D cell functional assays, PF-02413873 shows potent PR antagonist activity with a derived Ki of 9.7 nM, and importantly, induces PR nuclear translocation only at high concentrations (>3 μM), distinguishing it from compounds with mixed agonist/antagonist profiles [1].

Binding Affinity Competitive Antagonism PR Antagonist

PF-02413873 Exhibits Species-Dependent Pharmacokinetics with Low Human Clearance and Predictable Oral Exposure via Validated PBPK Modeling

PF-02413873 displays pronounced species differences in clearance: high clearance in rat (84 mL/min/kg) versus low clearance in dog (3.8 mL/min/kg) [1]. Human clearance was low relative to hepatic blood flow, consistent with in vitro metabolic stability [2]. A physiologically based pharmacokinetic (PBPK) model incorporating dog single-species scaling and human liver microsome intrinsic clearance provided the closest estimates of human CL and accurately predicted plasma concentration-time profiles over the 50 to 500 mg dose range, including enhanced exposure in fed subjects [3].

Pharmacokinetics PBPK Modeling Oral Bioavailability

PF-02413873 Demonstrates Dose-Dependent Pharmacodynamic Effects on Endometrial Thickness, LH Surge, and Estradiol in Human Subjects

In a randomized, double-blinded, placebo-controlled, dose-escalation clinical study in healthy female volunteers (14-day dosing), PF-02413873 blocked the follicular phase increase in endometrial thickness, the midcycle luteinizing hormone (LH) surge, and elevation in estradiol in a dose-dependent fashion compared with placebo [1]. In cynomolgus macaques, PF-02413873 at oral doses of 2.5 and 10 mg/kg (twice daily for 10 days) induced statistically significant reductions in endometrial thickness . Single-dose oral PK in macaque showed t1/2 = 4.2 h, Cmax = 162 ng/mL, and CL/F = 41 mL/min/kg at 3 mg/kg [2].

Pharmacodynamics Endometrial Suppression Phase 1 Clinical Trial

PF-02413873 Undergoes Predominant CYP450-Mediated Oxidative Metabolism with Low Human Clearance, Differentiating Its Metabolic Fate from Steroidal PR Antagonists

Identified metabolites of PF-02413873 suggested predominant cytochrome P450 (P450)-catalyzed oxidative metabolism in human in vitro systems [1]. Human clearance was low in relation to hepatic blood flow, consistent with metabolic stability in human in vitro systems [2]. In contrast, steroidal PR antagonists such as mifepristone undergo extensive CYP3A4-mediated metabolism with active metabolites that contribute to prolonged pharmacodynamic effects and drug-drug interaction liability [3].

Drug Metabolism Cytochrome P450 Metabolic Stability

PF-02413873 (CAS 936345-35-6): Evidence-Based Application Scenarios for Research and Procurement


Endometriosis and Gynecological Disorder Preclinical Research Requiring Pure PR Antagonism Without GR Cross-Reactivity

For investigators studying PR-mediated pathways in endometriosis, uterine fibroids, or endometrial hyperplasia, PF-02413873 provides a nonsteroidal tool compound with >30-fold PR selectivity over GR, AR, and MR [1]. This selectivity profile is particularly valuable when GR antagonism would confound interpretation of PR-specific effects on endometrial proliferation, inflammatory cytokine expression, or angiogenesis. The compound's fully competitive antagonist mechanism without partial agonism ensures predictable, monotonic dose-response relationships across relevant PR-expressing tissues. In cynomolgus macaque models of endometrial growth, PF-02413873 at 2.5-10 mg/kg BID produced 43-56% reduction in endometrial thickness, establishing a validated efficacy benchmark for comparative studies [2].

Pharmacokinetic and PBPK Modeling Studies Requiring Validated Human PK Prediction Across Wide Dose Ranges

PF-02413873 serves as an exemplar compound for physiologically based pharmacokinetic (PBPK) modeling applications due to the extensive PK characterization and model validation available in the literature [1]. The compound exhibits pronounced species differences in clearance (rat: 84 mL/min/kg; dog: 3.8 mL/min/kg) that were successfully reconciled via PBPK modeling incorporating dog single-species scaling and human liver microsome intrinsic clearance [2]. Predicted human plasma concentration-time profiles accurately matched observed data across the 50-500 mg dose range and captured food-effect exposure enhancement [3]. Researchers developing PBPK models for novel PR antagonists or structurally related compounds can leverage PF-02413873 as a benchmark for in vitro-in vivo extrapolation (IVIVE) methodology validation.

Formulation Development and Bioequivalence Studies Bridging Suspension to Solid Oral Dosage Forms

PF-02413873 has been evaluated in clinical crossover studies comparing suspension and tablet formulations across multiple dose levels (5 mg to 750 mg), with pharmacokinetic endpoints including Cmax, AUCinf, Tmax, and terminal half-life [1]. This body of formulation bridging data enables procurement of PF-02413873 for comparative bioavailability studies, dissolution method development, and in vitro-in vivo correlation (IVIVC) modeling. The availability of both suspension (early clinical development) and tablet (Phase 2-ready) PK data provides a reference framework for evaluating novel PR antagonist formulations or modified-release dosage forms [2].

Nonsteroidal Nuclear Hormone Receptor Antagonist Scaffold Optimization and SAR Studies

The pyrazole-based nonsteroidal scaffold of PF-02413873 represents a chemically distinct pharmacophore from the 19-nortestosterone-derived steroidal PR antagonist class [1]. Medicinal chemistry programs targeting nuclear hormone receptors can utilize PF-02413873 as a reference compound for evaluating novel nonsteroidal scaffolds, with well-characterized binding parameters (Ki = 2.6 nM for PR), functional antagonism (Ki = 9.7 nM in T47D assay), and selectivity profile (>30-fold over GR/AR/MR) [2]. The compound's physicochemical properties (MW 359.4, calculated LogP ~4.4) and oral bioavailability provide a benchmark for optimizing drug-like properties in related chemical series [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-02413873

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.